3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzohydrazide with benzonitrile oxide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like 2-butanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives with biological activities.
Fluridone: A herbicide with a similar trifluoromethyl group, used to control aquatic weeds.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of zwitterionic salts.
Uniqueness
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure combined with the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds .
Properties
CAS No. |
89804-66-0 |
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Molecular Formula |
C15H9F3N2O |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
3-phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-8-6-11(7-9-12)14-19-13(20-21-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
JFJJBJKKRQTYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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